molecular formula C16H20N6O3S B11142058 [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone

[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11142058
M. Wt: 376.4 g/mol
InChI Key: QIUCVYOVIRFXEL-UHFFFAOYSA-N
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Description

[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a combination of heterocyclic structures, including a piperazine ring, a tetrazole ring, and a dioxidotetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with the dioxidotetrahydrothiophene moiety through nucleophilic substitution reactions.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via cycloaddition reactions involving azides and nitriles.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the tetrazole-containing phenylmethanone through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The piperazine and tetrazole rings can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenated compounds and nucleophiles are often used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antiviral, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone: This compound shares the dioxidotetrahydrothiophene and piperazine moieties but differs in the presence of an indole ring instead of a tetrazole ring.

    4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone: This compound features a thiadiazole ring in place of the tetrazole ring.

Uniqueness

The uniqueness of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone lies in its combination of heterocyclic structures, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H20N6O3S

Molecular Weight

376.4 g/mol

IUPAC Name

[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C16H20N6O3S/c23-16(13-2-1-3-14(10-13)22-12-17-18-19-22)21-7-5-20(6-8-21)15-4-9-26(24,25)11-15/h1-3,10,12,15H,4-9,11H2

InChI Key

QIUCVYOVIRFXEL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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